(1-Fluorocyclobutyl)benzene
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Overview
Description
(1-Fluorocyclobutyl)benzene: is an organic compound that consists of a benzene ring attached to a cyclobutyl group, which is further substituted with a fluorine atom at the 1-position. This compound is part of the broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Fluorocyclobutyl)benzene can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation of benzene with a cyclobutyl halide, followed by fluorination. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is crucial and can be achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (1-Fluorocyclobutyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the benzene ring, it can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form cyclobutylbenzene.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium hydroxide (KOH) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products:
Nitration: Formation of nitro-(1-Fluorocyclobutyl)benzene.
Halogenation: Formation of dihalogenated products.
Oxidation: Formation of (1-Fluorocyclobutyl)benzoic acid.
Scientific Research Applications
Chemistry: (1-Fluorocyclobutyl)benzene is used as a building block in organic synthesis, particularly in the development of novel aromatic compounds and materials .
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. It may serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .
Industry: The compound is utilized in the production of specialty chemicals, including polymers and advanced materials with unique properties .
Mechanism of Action
The mechanism of action of (1-Fluorocyclobutyl)benzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The fluorine atom can influence the reactivity of the cyclobutyl group, making it more susceptible to nucleophilic attack . The delocalized π-electrons in the benzene ring play a crucial role in stabilizing reaction intermediates .
Comparison with Similar Compounds
Cyclobutylbenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
Fluorobenzene: Contains a fluorine atom directly attached to the benzene ring, differing in steric and electronic effects.
Cyclobutylfluorobenzene: Similar structure but with different substitution patterns.
Uniqueness: (1-Fluorocyclobutyl)benzene is unique due to the presence of both a cyclobutyl group and a fluorine atom, which impart distinct chemical and physical properties.
Properties
CAS No. |
51620-77-0 |
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Molecular Formula |
C10H11F |
Molecular Weight |
150.19 g/mol |
IUPAC Name |
(1-fluorocyclobutyl)benzene |
InChI |
InChI=1S/C10H11F/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
CTWMZVQOGSQWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)F |
Origin of Product |
United States |
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